

Environmental fate and transport of Terbufos in soil and aquatic systems

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Compound of Interest

Compound Name: **Terbufos**

Cat. No.: **B1683085**

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An In-depth Technical Guide on the Environmental Fate and Transport of **Terbufos** in Soil and Aquatic Systems

Introduction to Terbufos

Terbufos is an organophosphate insecticide and nematicide used to control a variety of insect pests in crops such as corn, sugar beets, and sorghum^{[1][2]}. Its chemical name is S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate^[3]. **Terbufos** is classified as a Class IA, extremely hazardous pesticide by the World Health Organization (WHO)^[4]. It functions by inhibiting the enzyme acetylcholinesterase, which is vital for the normal function of the nervous system in living organisms^{[4][5]}. Due to its high toxicity and potential for environmental contamination, understanding its fate and transport in soil and aquatic environments is critical for assessing its ecological risk^{[1][6][7]}. This guide provides a comprehensive overview of the chemodynamic properties of **terbufos** and its primary metabolites in terrestrial and aquatic ecosystems.

Environmental Fate in Soil Systems

The behavior of **terbufos** in soil is governed by a combination of adsorption, degradation, and transport processes. It is generally considered to have low to moderate persistence in soil^[8].

Adsorption and Mobility

Terbufos exhibits low to slight mobility in soil, primarily due to its tendency to adsorb to soil particles[4]. The degree of adsorption is influenced by the organic carbon content of the soil; binding increases with higher organic carbon content[8]. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this process.

The primary oxidative metabolites of **terbufos**, **terbufos** sulfoxide and **terbufos** sulfone, are significantly more mobile and less adsorbed to soil than the parent compound[1][9].

Table 1: Soil Adsorption and Partitioning Coefficients for **Terbufos** and its Metabolites

Compound	Koc Value (mL/g)	Freundlich Kads (mL/g)	Mobility Classification	Reference
Terbufos	500 - 5000	-	Low to Slight	[4]
Terbufos Sulfoxide	-	0.40 - 2.93	Mobile	[1]
Terbufos Sulfone	-	0.40 - 2.93	Mobile	[1]

Degradation and Persistence

Terbufos degradation in soil occurs through both microbial and chemical pathways[1][4]. It is rapidly converted to its more persistent sulfoxide and sulfone metabolites[1][8]. The rate of degradation is influenced more significantly by temperature than by soil moisture, with faster degradation occurring at higher temperatures[8][10].

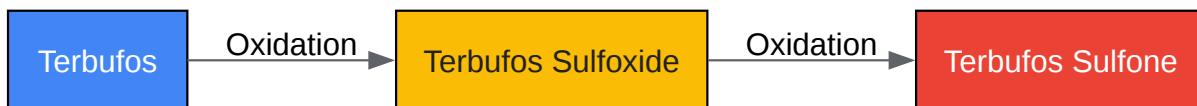
The half-life of parent **terbufos** in soil is relatively short, but its major metabolites persist for much longer.

Table 2: Soil Half-Life (DT50) of **Terbufos** and its Metabolites

Compound	Half-Life (Days)	Soil Conditions	Reference
Terbufos	5 - 30 (field)	-	[8]
Terbufos	~14 (silty clay loam)	Field Study	[8]
Terbufos	12 - 27	Aerobic Soil	[1]
Terbufos Sulfoxide	116 (non-linear)	Aerobic Soil	[1]
Terbufos Sulfone	96 (non-linear)	Aerobic Soil	[1]

Key Degradation Pathway in Soil

In the soil environment, **terbufos** undergoes oxidation to form two primary metabolites of toxicological concern: **terbufos** sulfoxide and **terbufos** sulfone[1][11]. These metabolites are expected to have the same cholinesterase-inhibiting toxicity as the parent compound[1].



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Caption: Primary oxidative degradation pathway of **Terbufos** in soil.

Environmental Fate in Aquatic Systems

When **terbufos** enters aquatic systems, typically through runoff, its fate is primarily determined by hydrolysis and photolysis[1][6]. The parent compound has a high potential for bioaccumulation, and it is classified as very highly toxic to fish and aquatic invertebrates[1].

Hydrolysis

Hydrolysis is a major abiotic transformation route for parent **terbufos** in water[6]. The rate of hydrolysis is pH-dependent. The hydrolysis of its sulfoxide and sulfone metabolites is also pH-dependent but occurs more slowly than the parent compound[6].

Table 3: Hydrolysis Half-Life of **Terbufos**

pH	Half-Life	Concentration / Conditions	Reference
5	4.5 days	4.6 mg/L	[8]
7	5.5 days	4.6 mg/L	[8]
9	8.5 days	4.6 mg/L	[8]
5, 7, 9	2.2 weeks	-	[8]
Natural Water (pH 8.8)	~3 days	5 µg/mL, 20°C	[9][12]
Distilled Water (pH 6.0)	~3 days	5 µg/mL, 20°C	[9][12]

Formaldehyde and di-tert-butyl disulfide have been identified as major degradation products of **terbufos** hydrolysis[8][13].

Photolysis

Photochemical oxidation (photolysis) is another significant degradation pathway for **terbufos** in surface waters[5][14]. This process can be considerably faster than hydrolysis or biochemical oxidation[14]. Under natural sunlight in distilled water, a photolysis half-life of just 64 minutes has been measured[14]. This rapid degradation is important for evaluating the risk of **terbufos** to aquatic organisms[14].

Bioconcentration

With a log K_{ow} greater than 3, **terbufos** is considered to have a high potential for bioaccumulation in aquatic organisms[1]. Bioconcentration studies with fish confirm this potential[6]. The model for assessing bioaccumulation in freshwater food webs is based on the chemical's octanol-water partition coefficient (K_{ow})[11].

Table 4: Octanol-Water Partitioning Coefficients (K_{ow})

Compound	Kow	Reference
Terbufos	33,000	[9]
Terbufos Sulfoxide	164	[9]
Terbufos Sulfone	302	[9]

Experimental Protocols

Standardized methodologies are employed to study the environmental fate and transport of **terbufos**.

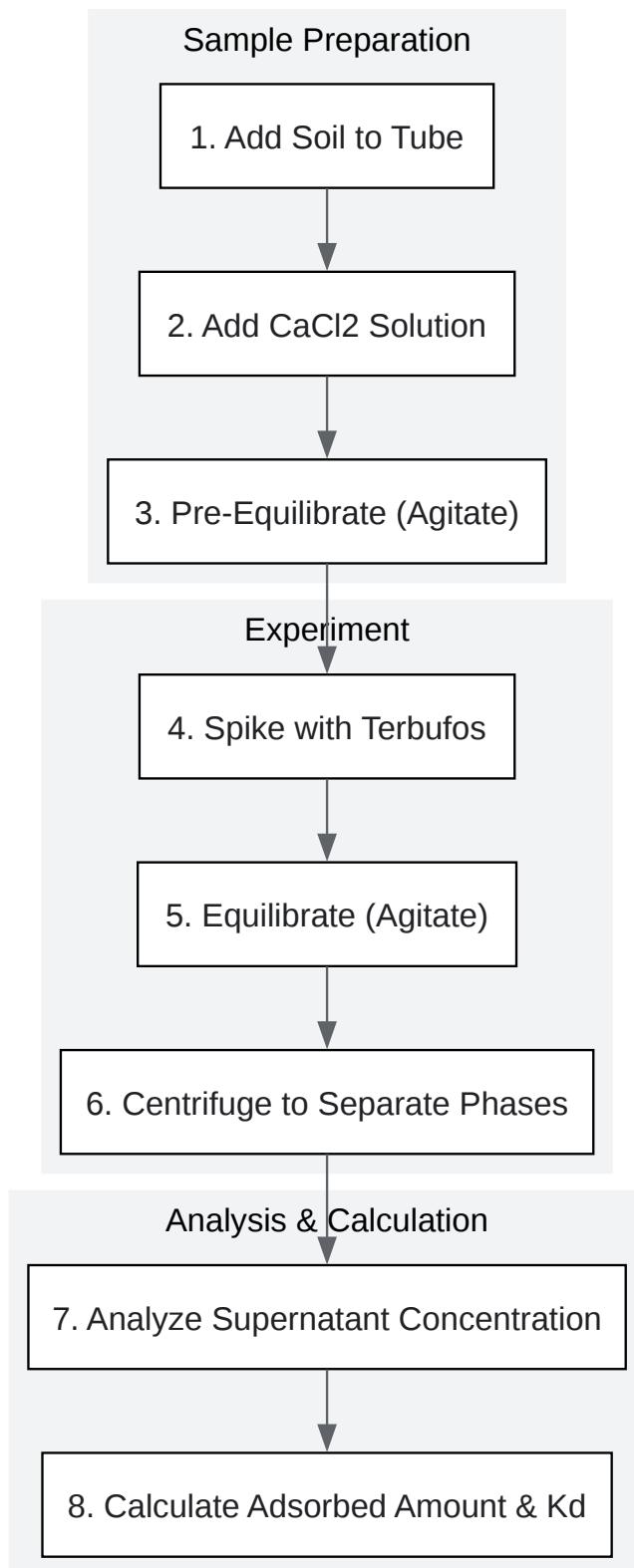
Soil Adsorption/Desorption: Batch Equilibrium Method

This method is used to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc)[15][16].

Protocol:

- Preparation: A known mass of soil (e.g., 2.0 g) is placed into a centrifuge tube[15][17].
- Pre-equilibration: A solution, typically 0.01 M CaCl₂, is added to the soil at a specific soil-to-solution ratio (e.g., 1:5)[15][16]. The mixture is agitated for a set period (e.g., 24-72 hours) to allow the soil to equilibrate with the solution[16][17].
- Spiking: A known concentration of **terbufos** is added to the soil slurry[15][17].
- Equilibration: The tubes are agitated again for a defined period (e.g., 24-48 hours) until a pseudo-equilibrium is reached between the **terbufos** in solution and adsorbed to the soil[16].
- Separation: The solid and liquid phases are separated by centrifugation.
- Analysis: The concentration of **terbufos** remaining in the liquid phase (supernatant) is determined using an appropriate analytical method, such as LC-MS/MS or GC[15].
- Calculation: The amount of **terbufos** adsorbed to the soil is calculated by the difference between the initial and final solution concentrations. The Kd value is then calculated from

these results[17].



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Caption: Experimental workflow for determining the soil adsorption coefficient (Kd).

Soil Mobility: Column Leaching Study

Soil column experiments simulate the movement of pesticides through the soil profile under the influence of water flow[15][18].

Protocol:

- Column Packing: A stainless steel or glass column (e.g., 30 cm length, 10 cm diameter) is uniformly packed with sieved, air-dried soil to a desired bulk density[15][18]. A layer of gravel or glass wool may be placed at the bottom and top[15][18].
- Saturation: The packed column is saturated with a solution (e.g., 0.01 M CaCl₂) from the bottom up to establish capillary flow and achieve field capacity after free drainage[15].
- Pesticide Application: A known amount of **terbufos** is applied to the top surface of the soil column[15].
- Leaching: An artificial rainfall solution (e.g., 0.01 M CaCl₂) is applied to the top of the column at a constant rate over a specified period[15][18].
- Leachate Collection: The effluent (leachate) that passes through the column is collected in fractions at regular intervals[15].
- Analysis: The collected leachate fractions are analyzed for the concentration of **terbufos** and its metabolites.
- Soil Sectioning: After the leaching period, the soil column is extruded and sectioned into segments (e.g., every 10 cm). The soil from each segment is extracted and analyzed to determine the vertical distribution of the pesticide remaining in the column[15].

Residue Analysis in Environmental Samples

Quantitative analysis of **terbufos** and its metabolites in soil and water is crucial for fate studies. The common analytical approach involves extraction, cleanup, and instrumental analysis[19][20].

Protocol (General Soil Extraction):

- Extraction: A soil sample is shaken with an extraction solvent, such as 10% aqueous acetone[19].
- Partitioning: The extract is diluted with water, and sodium chloride is added. The **terbufos** residues are then partitioned into an immiscible organic solvent like methylene chloride[19].
- Concentration: The organic solvent is evaporated to concentrate the residues[19].
- Reconstitution: The dried residue is redissolved in a small, measured volume of a suitable solvent (e.g., acetone) for analysis[19].
- Quantitation: The concentration of **terbufos** and its metabolites is determined by gas chromatography (GC) with a flame photometric detector (FPD) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[15][19]. The results are calculated by comparing peak heights or areas to those of external standards[19].

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